Triethylborane-1,3-diaminopropane

organoborane-amine complex initiator efficiency molecular weight

Triethylborane-1,3-diaminopropane (TEB-DAP) is a 1:1 coordination complex between the Lewis acid triethylborane (Et3B) and the bidentate ligand 1,3-diaminopropane. This complex belongs to the class of air-stable organoborane-amine adducts, which serve as latent sources of the highly reactive, pyrophoric triethylborane for free-radical polymerisation initiation.

Molecular Formula C9H25BN2
Molecular Weight 172.123
CAS No. 148861-07-8
Cat. No. B597932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylborane-1,3-diaminopropane
CAS148861-07-8
SynonymsTriethylborane-1,3-diaminopropane
Molecular FormulaC9H25BN2
Molecular Weight172.123
Structural Identifiers
SMILESB(CC)(CC)CC.C(CN)CN
InChIInChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2
InChIKeyIJUCBZFJEAVADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylborane-1,3-diaminopropane (CAS 148861-07-8): Procurement-Relevant Baseline for a Stabilized Organoborane Initiator


Triethylborane-1,3-diaminopropane (TEB-DAP) is a 1:1 coordination complex between the Lewis acid triethylborane (Et3B) and the bidentate ligand 1,3-diaminopropane [1]. This complex belongs to the class of air-stable organoborane-amine adducts, which serve as latent sources of the highly reactive, pyrophoric triethylborane for free-radical polymerisation initiation [2]. The compound is supplied as a colourless to amber liquid with a minimum purity of 97% and a molecular weight of 172.12 g/mol . Its primary industrial role is as a radical generator in photopolymerisable compositions and adhesive systems, where the amine ligand provides handling safety and shelf stability unattainable with uncomplexed triethylborane [2].

Why Closely Related Organoborane-Amine Complexes Cannot Substitute Triethylborane-1,3-diaminopropane in Performance-Critical Applications


Organoborane-amine complexes are not interchangeable because their performance is governed by three interdependent parameters: the steric and electronic properties of the amine ligand, the molecular weight (which dictates active borane content per unit mass), and the dissociation kinetics under the specific application trigger (photolysis, acid decomplexation, or thermal release) [1]. A change in the amine partner from 1,3-diaminopropane to a longer-chain polyamine or a monoamine alters the N→B dative bond strength, the air-stability profile, and the rate of triethylborane liberation [2]. Consequently, substituting TEB-DAP with, for example, triethylborane-diethylenetriamine (TEB-DETA) or tributylborane-3-methoxypropylamine without reformulation leads to quantifiably different initiator efficiency, polymer molecular weight control, and shelf stability [3]. The quantitative evidence below establishes where TEB-DAP differentiates itself on measurable, decision-relevant criteria.

Head-to-Head Quantitative Differentiation of Triethylborane-1,3-diaminopropane Against In-Class Alternatives


Molecular Weight and Active Borane Content: TEB-DAP vs. TEB-DETA

TEB-DAP has a molecular weight of 172.12 g/mol , which is 14.4% lower than that of triethylborane-diethylenetriamine (TEB-DETA) at 201.16 g/mol . Because the triethylborane moiety (98.00 g/mol) is identical in both complexes, the lower molecular weight of TEB-DAP translates to a 14.4% higher molar concentration of active triethylborane per unit mass of initiator charged. In one-part photopolymerisable compositions where the initiator loading is fixed at 1–15 wt% [1], this mass-efficiency difference allows formulators to achieve equivalent radical flux at lower weight-basis addition levels or to obtain higher initiation rates at equal loading.

organoborane-amine complex initiator efficiency molecular weight

Air-Stability and Handling Safety: Complexed TEB-DAP vs. Uncomplexed Triethylborane

Uncomplexed triethylborane (Et3B, CAS 97-94-9) is strongly pyrophoric with an autoignition temperature of −20 °C, igniting spontaneously on contact with air and burning with an apple-green flame [1]. Complexation with 1,3-diaminopropane suppresses this pyrophoricity: the resulting TEB-DAP complex (CAS 148861-07-8) is described as 'air-stable' and 'non-pyrophoric' at ambient temperature, enabling safe handling in standard laboratory and pilot-plant environments without the need for glovebox or Schlenk-line infrastructure [2][3]. This stability-to-handling transition is reversible: photolysis of TEB-DAP in the presence of a diphenyliodonium salt (Ph2I+) regenerates free triethylborane on demand, which then consumes atmospheric O2 to generate ethyl radicals for polymerisation initiation [3].

pyrophoricity air-stability handling safety

Photocontrolled RAFT Polymerisation Kinetics: TEB-DAP/Ph2I+ System Performance

In a photocontrolled RAFT polymerisation using the TEB-DAP/Ph2I+ initiating system under ambient atmosphere without prior deoxygenation, Peng et al. (2022) reported that well-defined polymers were produced with 61% conversion of 2-hydroxyethyl acrylate (HEA) within 7 minutes and 77% conversion of N,N-dimethylacrylamide (DMA) within 10.5 minutes [1]. This oxygen-tolerant, externally triggered initiation mode contrasts with conventional azo-initiators such as AIBN, which require rigorous deoxygenation to prevent oxygen inhibition of radical polymerisation [2]. The spatial and temporal control was further demonstrated by an 'on/off' UV-irradiation switch and a painting-on-a-surface patterning approach [1].

RAFT polymerisation photocontrolled kinetics

Patent-Cited Performance in Adhesive Formulations: TEB-DAP as the Preferred Organoborane-Amine Complex

In US Patent 8,742,050 B2 (Wang and Paul, assigned to Henkel), triethylborane-1,3-diaminopropane is explicitly identified as the 'most preferred' organoborane-amine complex for two-part hybrid adhesives designed for bonding low-surface-energy plastics such as polypropylene and polyethylene [1]. The patent teaches that TEB-DAP, when supplied as a solution in excess 1,3-diaminopropane, is 'non-pyrophoric and easily added to adhesive formulations,' enabling direct incorporation into part A of a two-part system without the pyrophoric hazards associated with uncomplexed triethylborane or less-stabilised complexes [1]. The same patent lists triethylborane-diethylenetriamine and tri-n-butylborane-3-methoxy-1-propylamine as alternative organoborane-amine complexes but does not designate either as 'most preferred' [1].

adhesive low surface energy organoborane initiator

Formulation Versatility: Compatibility with One-Part Photocurable Acrylate Systems

Henkel's UK Patent GB2580162B (2022) discloses one-part photocurable (meth)acrylate compositions in which the borane-amine component is present at 1–15 wt% and may be selected from triethylborane-1,3-diaminopropane, tributylborane-3-methoxypropylamine, or triethylborane-diethylenetriamine [1]. The fact that TEB-DAP is listed first among three alternatives in a commercially relevant patent application indicates its established utility in one-part, radiation-curable systems that cure upon exposure to 200–700 nm light [1]. The low molecular weight of TEB-DAP enables incorporation at the lower end of the 1–15 wt% loading window while still delivering sufficient radical flux for through-cure of polyolefin-bonded assemblies .

one-part photocurable acrylate photoinitiator

Supplier-Documented Purity and Physical Form: Quality Assurance Basis for Procurement

The commercially available CALLERY™ Triethylborane-1,3-diaminopropane product (distributed by Strem Chemicals) is specified at a minimum purity of 97%, supplied as a colourless to amber liquid in package sizes of 25 g, 100 g, and 500 g . This purity specification provides a verifiable quality benchmark for procurement decisions. By comparison, some in-class organoborane-amine complexes such as triethylborane-diethylenetriamine are less commonly stocked with publicly disclosed purity specifications, introducing uncertainty in sourcing for research and pilot-scale use . The TEB-DAP product is explicitly identified as a CALLERY™ borane reagent, indicating a branded, quality-controlled supply chain traceable to a recognised manufacturer of organoborane intermediates [1].

purity specification quality assurance procurement

Evidence-Backed Application Scenarios for Triethylborane-1,3-diaminopropane (CAS 148861-07-8) in R&D and Industrial Procurement


Oxygen-Tolerant Photocontrolled RAFT Polymerisation for Precision Polymer Synthesis

Research groups developing well-defined polymers via RAFT can employ TEB-DAP/Ph2I+ as an air-stable, phototriggered initiator system that operates under ambient atmosphere without deoxygenation. The system achieves 61% HEA conversion in 7 min and 77% DMA conversion in 10.5 min under UV irradiation, with demonstrated temporal control via an on/off light switch and spatial patterning capability [1]. This eliminates the freeze-pump-thaw or inert-gas sparging steps required by conventional azo-initiators, streamlining the workflow for block copolymer synthesis and surface-grafting experiments [1].

Two-Part Hybrid Adhesives for Bonding Low-Surface-Energy Polyolefins

Industrial adhesive formulators targeting polypropylene, polyethylene, and other difficult-to-bond plastics can select TEB-DAP as the preferred organoborane-amine complex based on its explicit designation as 'most preferred' in Henkel's US Patent 8,742,050 B2 [2]. When supplied as a solution in excess 1,3-diaminopropane, TEB-DAP is non-pyrophoric and can be directly incorporated into Part A of a two-part adhesive system alongside polyamine and acrylic monomers, with the polyisocyanate in Part B serving as the decomplexing agent [2].

One-Part Photocurable (Meth)Acrylate Compositions for UV-Cure Assembly

Manufacturers of UV-curable adhesives and coatings can formulate one-part systems using TEB-DAP at 1–15 wt% as the borane-amine component, combined with a Norrish Type II photoinitiator (e.g., benzophenone) [3]. Upon exposure to 200–700 nm radiation, the photoacid generator releases triethylborane in situ, consuming atmospheric oxygen and initiating radical polymerisation that overcomes oxygen inhibition. This single-component formulation eliminates the complexity and pot-life limitations of two-part systems while enabling through-cure of bonded polyolefin assemblies [3].

Scalable Polymerisation Processes Benefiting from Mass-Efficient Initiator Loading

Process engineers scaling radical polymerisation reactions can leverage the 14.4% lower molecular weight of TEB-DAP (172.12 g/mol) relative to TEB-DETA (201.16 g/mol) to reduce initiator mass input while maintaining equivalent radical flux [1]. In continuous-flow photopolymerisation setups operating under air, this mass efficiency translates to lower raw-material cost per kilogram of polymer produced and reduced initiator-residue concerns in the final product [1].

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